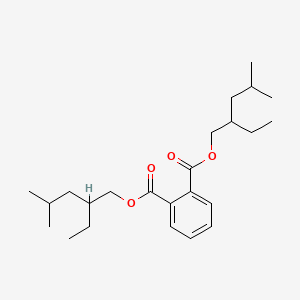
Di(2-ethylisohexyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2-ethylisohexyl)phthalate is a chemical compound that belongs to the class of phthalates, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, viscous liquid with low volatility and almost no odor. It is more soluble in organic solvents such as gasoline and oil than in water .
Preparation Methods
Di(2-ethylisohexyl)phthalate is produced commercially by the reaction of excess 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions typically involve heating the mixture to facilitate the esterification process. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Di(2-ethylisohexyl)phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Di(2-ethylisohexyl)phthalate has a wide range of scientific research applications, including:
Mechanism of Action
Di(2-ethylisohexyl)phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to various health effects. After entering the human body, it is rapidly converted to mono(2-ethylhexyl)phthalate, which has greater toxicity. This compound can affect the thyroid gland, liver, and reproductive system by interacting with nuclear receptors and disrupting normal cellular functions .
Comparison with Similar Compounds
Di(2-ethylisohexyl)phthalate is similar to other phthalates such as:
Di(2-ethylhexyl)phthalate: Commonly used as a plasticizer with similar properties and applications.
Di-n-butyl phthalate: Used in adhesives and personal care products.
Butyl benzyl phthalate: Used in vinyl flooring and other flexible PVC applications. What sets this compound apart is its specific molecular structure, which provides unique flexibility and durability properties, making it particularly suitable for certain industrial and medical applications.
Properties
CAS No. |
2229-55-2 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
bis(2-ethyl-4-methylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-7-19(13-17(3)4)15-27-23(25)21-11-9-10-12-22(21)24(26)28-16-20(8-2)14-18(5)6/h9-12,17-20H,7-8,13-16H2,1-6H3 |
InChI Key |
OQTICVORXAJFST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
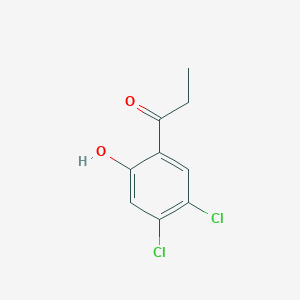
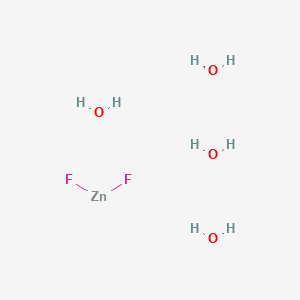
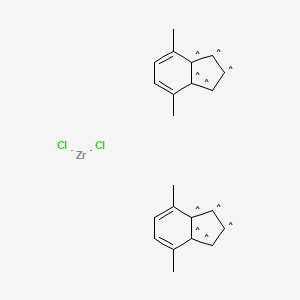
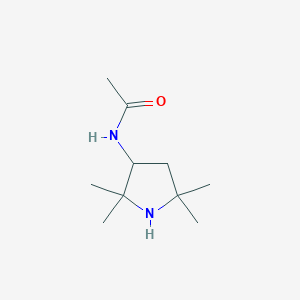
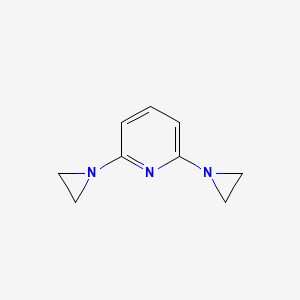
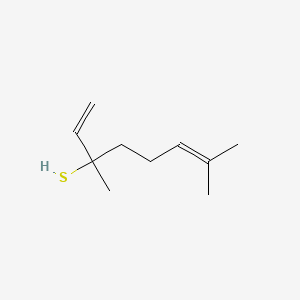
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
